molecular formula C16H11N5 B2792178 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 217462-07-2

3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2792178
CAS No.: 217462-07-2
M. Wt: 273.299
InChI Key: YYZIOENFXKNLSW-UHFFFAOYSA-N
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Description

3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds Heterocyclic compounds have atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can involve multiple synthetic routes. A common method starts with the formation of the pyrazole ring. For instance:

  • Cyclization Reaction: A precursor such as 1-phenyl-3-(pyrrol-1-yl)prop-2-yne reacts with hydrazine hydrate to form the pyrazole core.

  • Cyanomethylation: This core compound then undergoes cyanomethylation through the reaction with a cyanomethylating agent, like chloroacetonitrile, under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

  • Final Assembly: The resulting compound is this compound.

Industrial Production Methods

In an industrial setting, the synthesis would scale up these reactions, often in continuous flow reactors for better control of reaction conditions and product quality. The use of catalysts, such as palladium or nickel complexes, may also enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form pyrazole-based ketones or acids.

  • Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride can yield corresponding amines or alcohols.

  • Substitution: It can undergo nucleophilic substitutions, especially at the cyanomethyl group, with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in alkaline conditions.

  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

  • Substitution: Sodium or potassium hydroxide in ethanol or water.

Major Products Formed

  • Oxidation: Pyrazole ketones or acids.

  • Reduction: Pyrazole amines or alcohols.

  • Substitution: Pyrazole derivatives with amine, alcohol, or thiol groups attached.

Scientific Research Applications

Chemistry

In organic chemistry, the compound is valuable for synthesizing more complex molecules through its reactive sites.

Biology

Potential biological applications include the study of its effects on enzymes and receptors due to its interaction with biological molecules.

Medicine

While specific medicinal uses may still be under research, similar compounds often serve as scaffolds for developing pharmaceuticals targeting specific diseases.

Industry

In industry, compounds like this are used in material science for the development of advanced materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism by which 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanomethyl and pyrrol groups allow it to form stable interactions through hydrogen bonding, hydrophobic effects, and π-π stacking with aromatic systems, leading to modulation of biological pathways.

Comparison with Similar Compounds

Uniqueness

Compared to other heterocyclic compounds, 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has unique reactivity due to the presence of the cyanomethyl group which makes it versatile in forming various derivatives.

Similar Compounds

  • 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar core structure without the cyanomethyl group.

  • 3-(Methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with a methyl group instead of a cyanomethyl group.

  • 3-(Aminomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with an aminomethyl group.

Properties

IUPAC Name

3-(cyanomethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c17-9-8-15-14(12-18)16(20-10-4-5-11-20)21(19-15)13-6-2-1-3-7-13/h1-7,10-11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIOENFXKNLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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